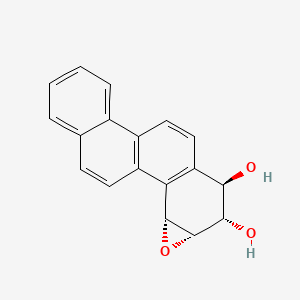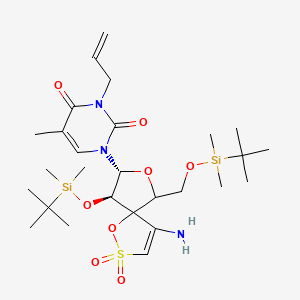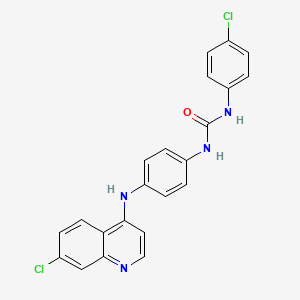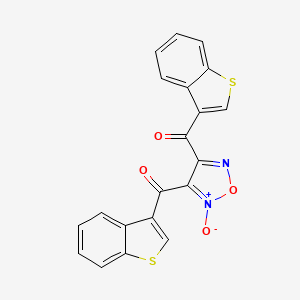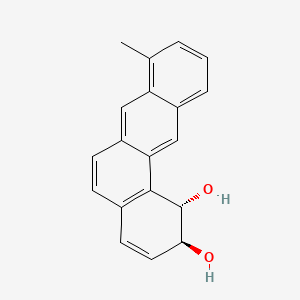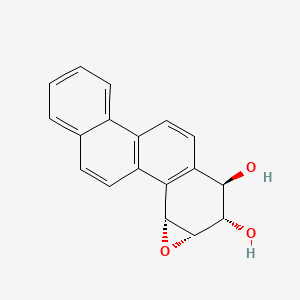
Chrysenediol, 3,4-epoxy-1,2,3,4-tetrahydro-, (+)-(E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NIOSH/GC2060000 is a compound listed in the National Institute for Occupational Safety and Health (NIOSH) Pocket Guide to Chemical Hazards. This guide provides general industrial hygiene information for hundreds of chemicals and substance groupings found in workplaces . The compound is recognized for its significance in occupational safety and health.
Vorbereitungsmethoden
The preparation methods for NIOSH/GC2060000 involve various synthetic routes and reaction conditions. The NIOSH Manual of Analytical Methods (NMAM) includes a collection of sampling and analytical methods for workplace exposure monitoring . These methods are developed or adapted by NIOSH or its partners and evaluated according to established protocols and performance criteria . Industrial production methods may involve the use of specific reagents and conditions tailored to the compound’s properties.
Analyse Chemischer Reaktionen
NIOSH/GC2060000 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are detailed in the NIOSH Pocket Guide to Chemical Hazards . The major products formed from these reactions depend on the specific reagents and conditions employed. The NIOSH Chemical Directory provides a centralized resource for guided access to significant research documents related to chemical management .
Wissenschaftliche Forschungsanwendungen
NIOSH/GC2060000 has a wide range of scientific research applications. It is used in chemistry, biology, medicine, and industry. NIOSH funds various types of research grants to support the identification and investigation of hazardous working conditions and associated occupational diseases and injuries . The compound is also involved in the development of new protective equipment and engineering control technology to reduce work-related illnesses and injuries .
Wirkmechanismus
The mechanism of action of NIOSH/GC2060000 involves its interaction with molecular targets and pathways. The compound exerts its effects through specific biochemical interactions, which are detailed in the NIOSH Occupational Exposure Banding Process for Chemical Risk . This process uses qualitative and quantitative hazard information to identify potential exposure ranges or categories .
Vergleich Mit ähnlichen Verbindungen
NIOSH/GC2060000 can be compared with other similar compounds listed in the NIOSH Pocket Guide to Chemical Hazards. These compounds include volatile organic compounds and other substance groupings found in the work environment . The uniqueness of NIOSH/GC2060000 lies in its specific properties and applications in occupational safety and health.
Conclusion
NIOSH/GC2060000 is a significant compound in the field of occupational safety and health. Its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds highlight its importance in ensuring workplace safety and health.
Eigenschaften
CAS-Nummer |
77123-23-0 |
|---|---|
Molekularformel |
C18H14O3 |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
(3R,5S,6S,7R)-4-oxapentacyclo[9.8.0.02,8.03,5.012,17]nonadeca-1(11),2(8),9,12,14,16,18-heptaene-6,7-diol |
InChI |
InChI=1S/C18H14O3/c19-15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)17-18(21-17)16(15)20/h1-8,15-20H/t15-,16+,17-,18+/m1/s1 |
InChI-Schlüssel |
KPTYXJLOWLVCMU-XDNAFOTISA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3[C@@H]5[C@@H](O5)[C@H]([C@@H]4O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C5C(O5)C(C4O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


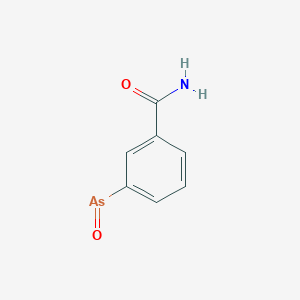
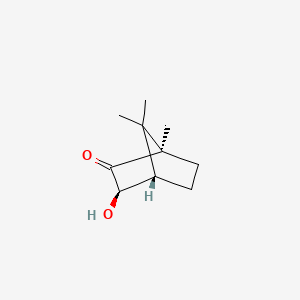
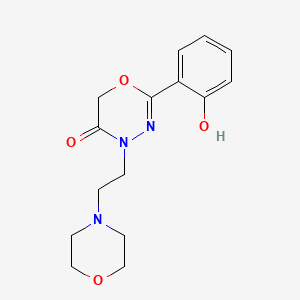
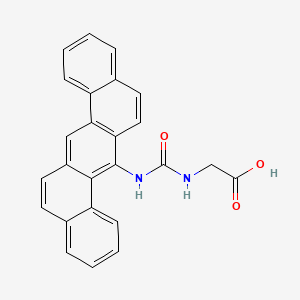
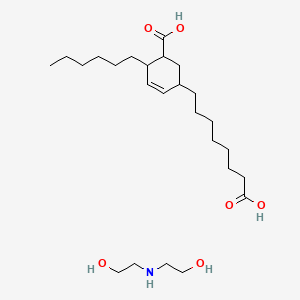
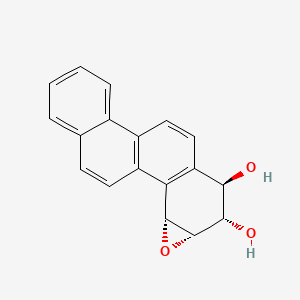
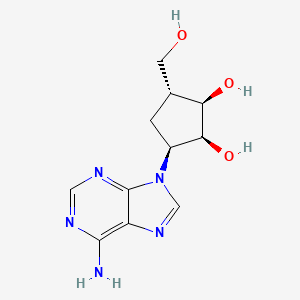
![Methyl 3-benzoyl-2-methyl-4,7-dioxa-3-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B12796882.png)

